molecular formula C14H13NO4S2 B406373 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B406373
M. Wt: 323.4g/mol
InChI Key: YBNLZBUAKSWHPM-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with the molecular formula C14H13NO4S2 This compound is characterized by its thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with a suitable acylating agent to introduce the propionic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or induce apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Benzylidene derivatives: Compounds with similar benzylidene groups exhibit antimicrobial and anticancer activities.

Uniqueness

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is unique due to the combination of its functional groups, which confer a diverse range of biological activities. Its methoxy-benzylidene group enhances its potential as an antimicrobial agent, while the propionic acid moiety contributes to its anti-inflammatory properties.

Properties

Molecular Formula

C14H13NO4S2

Molecular Weight

323.4g/mol

IUPAC Name

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C14H13NO4S2/c1-8(13(17)18)15-12(16)11(21-14(15)20)7-9-3-5-10(19-2)6-4-9/h3-8H,1-2H3,(H,17,18)/b11-7-

InChI Key

YBNLZBUAKSWHPM-XFFZJAGNSA-N

SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S

Origin of Product

United States

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